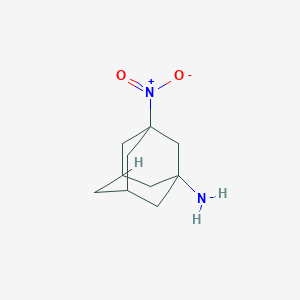

1-Amino-3-nitroadamantane

Vue d'ensemble

Description

1-Amino-3-nitroadamantane is a derivative of the antiparkinsonian drug 1-aminoadamantane. It is characterized by the presence of an amino group and a nitro group attached to the adamantane backbone. This compound is of interest due to its potential neuroprotective properties, particularly in the context of oxidative stress-induced neuronal damage, which is a characteristic of Parkinson's disease .

Synthesis Analysis

The synthesis of 1-aminoadamantane derivatives has been explored through various methods. One approach involves the aza-Prins cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one oximes, which are prepared from 1,3-adamantanediol. This method allows for the production of various 3-substituted 1-(alkoxyamino)adamantanes, which can be further reduced to yield 1-aminoadamantane derivatives . Another synthesis route for related compounds involves the use of chiral (S,E)-γ-N,N-dibenzylated nitroalkenes derived from natural L-α-amino acids, leading to the formation of chiral 1,3-nitroamines .

Molecular Structure Analysis

The molecular structure of 1-aminoadamantane and its derivatives is characterized by the adamantane core, a rigid, diamondoid structure that imparts unique physical and chemical properties to the molecule. Quantum-chemical calculations and spectroscopic studies, such as Raman and infrared spectroscopy, have been used to obtain molecular and spectral data for these compounds .

Chemical Reactions Analysis

1-Aminoadamantane derivatives participate in various chemical reactions due to their functional groups. For instance, the conjugate addition of nucleophiles to chiral nitroalkenes derived from amino acids can lead to the formation of 1,3-nitroamines. These can then be reduced to 1,3-diamines or undergo further transformations, such as cycloaddition reactions to form triazole derivatives . The antioxidant activity of these derivatives, particularly those with a nitroxide substituent, has been evaluated and found to be significant in protecting against ROS-mediated neuronal damage .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminoadamantane have been extensively studied. The heat capacity of the crystalline form has been measured over a wide temperature range, revealing solid-to-solid phase transitions. The thermodynamic functions of the compound in the crystalline state have been derived, and the saturated vapor pressure and sublimation enthalpy have been determined. Additionally, the enthalpy of combustion and formation for crystalline 1-aminoadamantane have been measured, providing insight into its stability and reactivity. These properties are crucial for understanding the behavior of the compound under various conditions and for its potential application in pharmaceuticals .

Applications De Recherche Scientifique

Intermédiaire pour la synthèse de médicaments antidiabétiques

Ce composé peut servir d'intermédiaire utile dans la synthèse de Vildagliptine, un médicament antidiabétique . La vildagliptine agit en inhibant la dipeptidyl peptidase 4 (DPP-4), qui joue un rôle dans le métabolisme du glucose. La synthèse de ces médicaments est cruciale pour le développement de nouveaux traitements contre le diabète.

Propriétés antioxydantes

Des recherches suggèrent que des dérivés du 1-Amino-3-nitroadamantane, comme la vildagliptine, présentent des propriétés antioxydantes . Ces propriétés peuvent être exploitées dans la recherche pharmacologique pour développer des traitements qui protègent les cellules du stress oxydatif, qui est impliqué dans diverses maladies.

Composé apoptotique contre les cellules cancéreuses du pancréas

Les dérivés du this compound ont le potentiel d'agir comme des composés apoptotiques contre les cellules cancéreuses du pancréas . En induisant l'apoptose, ou mort cellulaire programmée, ces composés pourraient être utilisés en thérapie anticancéreuse pour cibler sélectivement et éliminer les cellules cancéreuses.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-Amino-3-nitroadamantane is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for antidiabetic drugs .

Mode of Action

This compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release. This leads to a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They enhance insulin secretion from pancreatic beta cells. By inhibiting DPP-4, this compound prevents the degradation of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

As an intermediate in the synthesis of vildagliptin , it may share some pharmacokinetic properties with this drug. Vildagliptin is rapidly absorbed and extensively distributed in the body. It is primarily excreted in the urine .

Result of Action

The molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, leading to a decrease in blood glucose levels . On a cellular level, this can lead to improved function of pancreatic beta cells and potentially other beneficial effects on the cardiovascular system .

Propriétés

IUPAC Name |

3-nitroadamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRDMGWZTHMMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

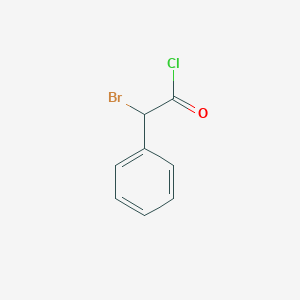

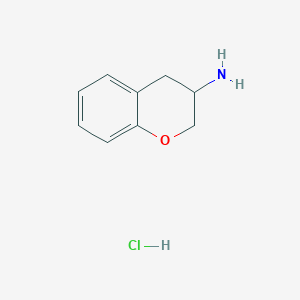

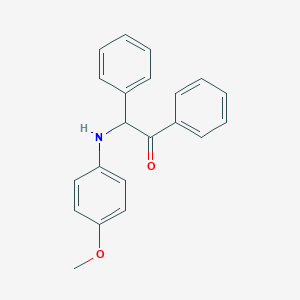

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)

![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)